5-Bromo-2-ethoxy-3-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-ethoxy-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8-7(11-2)4-6(9)5-10-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFQDAPOKQNRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735452 | |
| Record name | 5-Bromo-2-ethoxy-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241752-31-7 | |
| Record name | 5-Bromo-2-ethoxy-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway for 5-Bromo-2-ethoxy-3-methoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 5-Bromo-2-ethoxy-3-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis is designed as a multi-step process, commencing with the commercially available 2-hydroxy-3-methoxypyridine. The pathway involves an initial etherification to introduce the ethoxy group, followed by a regioselective bromination at the 5-position of the pyridine ring.
I. Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from 2-hydroxy-3-methoxypyridine. The first step is a Williamson ether synthesis to form the intermediate 2-ethoxy-3-methoxypyridine. This is followed by an electrophilic aromatic substitution, specifically a bromination, to yield the final product. The electron-donating nature of the ethoxy and methoxy groups activates the pyridine ring and directs the incoming electrophile to the C-5 position.
Caption: Proposed two-step synthesis of this compound.
II. Experimental Protocols
Step 1: Synthesis of 2-ethoxy-3-methoxypyridine via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[1][2] In this step, the hydroxyl group of 2-hydroxy-3-methoxypyridine is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, in an SN2 reaction.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of 2-hydroxy-3-methoxypyridine (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile, add a strong base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K2CO3, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Alkoxide: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the pyridin-2-olate salt.
-
Etherification: Add the ethylating agent, such as ethyl iodide (EtI, 1.2 eq) or diethyl sulfate ((Et)2SO4, 1.2 eq), dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-ethoxy-3-methoxypyridine.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 2-hydroxy-3-methoxypyridine | 1.0 eq | Starting material. |
| Sodium Hydride (NaH) | 1.1 eq | Strong base for deprotonation. Handle with care. |
| or Potassium Carbonate (K2CO3) | 1.5 eq | A milder base alternative. |
| Ethyl Iodide (EtI) | 1.2 eq | Ethylating agent. |
| or Diethyl Sulfate ((Et)2SO4) | 1.2 eq | Alternative ethylating agent. |
| DMF or Acetonitrile | - | Anhydrous aprotic solvent. |
| Temperature | 50-80 °C | Reaction temperature. |
| Reaction Time | 2-6 hours | Monitor by TLC. |
| Expected Yield | 70-90% | Yields can vary based on specific conditions and scale.[1] |
Step 2: Synthesis of this compound via Electrophilic Bromination
The second step involves the regioselective bromination of the electron-rich 2-ethoxy-3-methoxypyridine. The combined activating effect of the ortho-ethoxy and meta-methoxy groups directs the electrophilic attack of bromine to the C-5 position. N-Bromosuccinimide (NBS) is a common and effective brominating agent for activated aromatic and heteroaromatic rings.[3] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) and can be initiated by light or a radical initiator.[4]
Experimental Protocol:
-
Reaction Setup: Dissolve 2-ethoxy-3-methoxypyridine (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) in a reaction vessel protected from light.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution.
-
Initiation (if necessary): For radical-mediated bromination, a radical initiator like azobisisobutyronitrile (AIBN) can be added, and the reaction mixture can be heated to reflux. Alternatively, the reaction can be initiated by exposure to a light source.[3] For electrophilic aromatic substitution on a highly activated ring, the reaction may proceed at room temperature without an initiator.
-
Reaction Conditions: Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield this compound.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 2-ethoxy-3-methoxypyridine | 1.0 eq | Substrate for bromination. |
| N-Bromosuccinimide (NBS) | 1.05 eq | Brominating agent. |
| Carbon Tetrachloride (CCl4) | - | Anhydrous non-polar solvent. |
| AIBN (optional) | catalytic | Radical initiator. |
| Temperature | Room Temp. to Reflux | Dependent on the need for initiation. |
| Reaction Time | 1-4 hours | Monitor by TLC. |
| Expected Yield | 80-95% | High yields are expected for bromination of activated pyridines. |
III. Logical Workflow for Synthesis and Purification
The overall workflow for the synthesis and purification of this compound is outlined in the following diagram.
Caption: Workflow for the synthesis of this compound.
References
5-Bromo-2-ethoxy-3-methoxypyridine: A Technical Overview for Chemical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-ethoxy-3-methoxypyridine, with the CAS number 1241752-31-7, is a halogenated and polysubstituted pyridine derivative. Pyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials. This technical guide provides a summary of the available physicochemical properties, outlines generalized experimental protocols for its synthesis and characterization, and presents a conceptual workflow relevant to its potential application in drug discovery.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H10BrNO2 | Sunway Pharm Ltd[1] |
| Molecular Weight | 232.07 g/mol | Sunway Pharm Ltd[1] |
| Predicted pKa | 2.42 ± 0.10 | ChemicalBook[2] |
| Predicted LogP | 2.59 | ChemicalBook[2] |
Experimental Protocols
Due to the absence of specific published experimental methods for this compound, the following sections provide generalized protocols based on standard organic chemistry techniques for the synthesis and characterization of similar substituted pyridine compounds. These are intended to serve as a starting point for laboratory investigation.
Representative Synthesis Protocol
The synthesis of this compound would likely involve a multi-step process, starting from a more readily available pyridine precursor. A plausible synthetic route could involve the introduction of the bromo, methoxy, and ethoxy groups in a regioselective manner. Below is a conceptual protocol inspired by general methods for synthesizing substituted pyridines.
Objective: To provide a hypothetical synthetic route for this compound.
Materials:
-
A suitable starting material, such as a dihalopyridine or a hydroxypyridine.
-
Brominating agent (e.g., N-Bromosuccinimide).
-
Sodium methoxide.
-
Sodium ethoxide.
-
Appropriate solvents (e.g., DMF, THF, Methanol, Ethanol).
-
Acids and bases for pH adjustment.
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, magnesium sulfate).
Procedure:
-
Starting Material Selection: Begin with a commercially available pyridine derivative that allows for the sequential and regioselective introduction of the desired substituents.
-
Introduction of Substituents: The order of introduction of the bromo, methoxy, and ethoxy groups is crucial and would need to be determined based on the directing effects of the substituents on the pyridine ring.
-
Reaction Conditions: Each substitution step would be carried out under optimized conditions, including temperature, reaction time, and choice of solvent and base.
-
Work-up and Purification: After each step, the reaction mixture would be subjected to a standard aqueous work-up to remove inorganic byproducts. The crude product would then be purified using techniques such as column chromatography, recrystallization, or distillation to isolate the desired intermediate.
-
Final Product Formation: The final substitution step would yield the target compound, this compound.
-
Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods as described below.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of the synthesized compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
¹H NMR: Acquire the proton NMR spectrum to determine the number of different types of protons and their connectivity. The chemical shifts, integration, and coupling constants of the aromatic protons and the protons of the ethoxy and methoxy groups will be indicative of the final structure.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): If necessary, perform two-dimensional NMR experiments to establish the connectivity between protons and carbons and to confirm the substitution pattern on the pyridine ring.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.
-
Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (232.07 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom.
Conceptual Workflow in Drug Discovery
Substituted pyridines are often investigated as potential therapeutic agents. The following diagram illustrates a general workflow for the initial stages of a drug discovery project involving a novel compound like this compound.
Caption: A generalized workflow for the early stages of drug discovery.
Disclaimer: This document provides a summary of available information and generalized scientific protocols. All laboratory work should be conducted by qualified professionals in accordance with appropriate safety guidelines. The predicted physicochemical properties have not been experimentally verified.
References
Technical Guide on 5-Bromo-2-ethoxy-3-methoxypyridine: Current Landscape and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the current state of knowledge regarding the chemical compound 5-Bromo-2-ethoxy-3-methoxypyridine (CAS No. 1241752-31-7). Despite its availability from various chemical suppliers, a comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of in-depth technical data. This document summarizes the available information and highlights the absence of detailed experimental protocols, quantitative biological data, and established signaling pathway associations, thereby identifying a clear opportunity for further research and development in this area.
Introduction
This compound is a substituted pyridine derivative. Pyridine and its analogues are fundamental heterocyclic structures that are integral to numerous biologically active molecules and pharmaceutical compounds. The presence of bromo, ethoxy, and methoxy functional groups on the pyridine ring suggests potential for diverse chemical modifications and a range of pharmacological activities. However, specific research into the properties and applications of this particular compound is currently limited.
Physicochemical Properties
Basic information for this compound has been collated from chemical supplier databases. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1241752-31-7 | [1][2][3][4][5] |
| Molecular Formula | C8H10BrNO2 | [1][2][3][4] |
| Molecular Weight | 232.08 g/mol | [1][2][4] |
| Purity | Typically offered at ≥97% | [2][4] |
| Storage Conditions | Room temperature, under inert atmosphere | [1] |
Synthesis and Experimental Protocols
A thorough search of the scientific literature did not yield specific, detailed experimental protocols for the synthesis of this compound. However, general synthetic strategies for analogous substituted pyridines can be inferred from related compounds. For instance, the synthesis of similar alkoxy-pyridines often involves nucleophilic substitution reactions on a di-halogenated pyridine precursor.
Hypothetical Synthesis Workflow:
A plausible synthetic route could involve a two-step process starting from a di-halopyridine, where sequential nucleophilic substitution with sodium methoxide and sodium ethoxide is performed. The regioselectivity of such reactions would be a critical factor to control.
Caption: Hypothetical workflow for the synthesis of this compound.
Note: This diagram represents a generalized synthetic approach and is not based on a published experimental protocol for this specific compound.
Biological Activity and Signaling Pathways
At present, there are no published studies detailing the biological activity of this compound. Consequently, no associated signaling pathways have been identified or characterized. The core requirement to visualize signaling pathways cannot be fulfilled due to the absence of this foundational data.
Discussion and Future Outlook
The lack of comprehensive data on this compound presents a clear gap in the current scientific knowledge. For researchers and professionals in drug development, this compound represents an unexplored chemical entity with potential for discovery.
Recommendations for Future Research:
-
Development and Publication of a Robust Synthetic Protocol: A detailed, validated, and high-yield synthesis method is the first critical step to enable broader research.
-
Physicochemical Characterization: Comprehensive analysis, including NMR, IR, and mass spectrometry, should be performed and the data made publicly available.
-
Screening for Biological Activity: The compound should be screened against a variety of biological targets and cell lines to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, SAR studies with related analogues would be valuable for lead optimization.
Conclusion
While this compound is a recognized and commercially available chemical compound, it remains largely uncharacterized in the scientific literature. This guide serves to highlight the current void in technical information and to encourage the scientific community to undertake the necessary research to elucidate the properties and potential applications of this molecule. The path from a catalogued chemical to a well-understood compound with potential therapeutic value is dependent on such foundational research.
References
- 1. 1241752-31-7|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound - CAS:1241752-31-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 5. This compound | CymitQuimica [cymitquimica.com]
A Comprehensive Technical Overview of 5-Bromo-2-ethoxy-3-methoxypyridine
This guide provides an in-depth analysis of the molecular characteristics of 5-Bromo-2-ethoxy-3-methoxypyridine, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis. Below, we detail its molecular structure and weight, presenting the information in a clear, accessible format for scientific review.
Molecular Data Summary
The fundamental quantitative data for this compound is summarized in the table below. This information is critical for experimental design, chemical synthesis, and regulatory documentation.
| Property | Value | Reference |
| Molecular Formula | C8H10BrNO2 | [1] |
| Molecular Weight | 232.07 g/mol | [1] |
| CAS Number | 1241752-31-7 | [1] |
Molecular Structure Visualization
The structural arrangement of atoms and bonds in this compound is crucial for understanding its chemical behavior and potential interactions in biological systems. The following diagram, generated using the Graphviz DOT language, illustrates the molecular structure based on its IUPAC name.
Caption: Molecular structure of this compound.
This technical guide serves as a foundational resource for professionals engaged in advanced chemical research. The provided data and structural visualization are essential for the accurate planning and execution of studies involving this compound.
References
Spectroscopic Data for 5-Bromo-2-ethoxy-3-methoxypyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document addresses the request for a comprehensive technical guide on the spectroscopic data (NMR, IR, MS) of 5-Bromo-2-ethoxy-3-methoxypyridine. Despite a thorough search of available scientific literature and chemical databases, no specific experimental spectroscopic data (Nuclear Magnetic Resonance, Infrared, or Mass Spectrometry) for this compound has been publicly reported. Similarly, detailed experimental protocols for the synthesis and characterization of this compound are not available.
The absence of this information in the public domain prevents the creation of a detailed technical guide with quantitative data tables and specific experimental methodologies as requested. The scientific community has not yet published the synthesis or full characterization of this specific molecule.
While data for structurally related compounds such as 5-Bromo-2-methoxypyridine and other substituted pyridines are available, these are not directly applicable to the target molecule and are therefore not presented here to avoid providing misleading information.
Data Presentation
As no experimental data for this compound has been found, the following tables are intentionally left blank.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| - | - | - | - | - |
| - | - | - | - | - |
| - | - | - | - | - |
| - | - | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| - | - |
| - | - |
| - | - |
| - | - |
| - | - |
| - | - |
| - | - |
| - | - |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| - | - | - |
| - | - | - |
| - | - | - |
| - | - | - |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| - | - | - |
| - | - | - |
| - | - | - |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not available in the reviewed literature.
Visualization of Experimental Workflow
In the absence of a specific experimental procedure, a generalized workflow for the characterization of a novel chemical compound is presented below. This diagram illustrates the logical sequence of steps that would be undertaken to acquire the spectroscopic data if the compound were synthesized.
Caption: Generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This document serves to inform researchers, scientists, and drug development professionals that the requested spectroscopic data (NMR, IR, MS) and experimental protocols for this compound are not currently available in the public scientific domain. Further research and publication are required for this information to become accessible. It is recommended to consult chemical synthesis services for the custom synthesis and characterization of this compound if it is essential for a research program.
Unveiling 5-Bromo-2-ethoxy-3-methoxypyridine: A Technical Guide for Researchers
For Immediate Release:
[City, State] – December 26, 2025 – 5-Bromo-2-ethoxy-3-methoxypyridine, a substituted pyridine derivative, is a commercially available compound for research and development purposes. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, and potential applications for researchers, scientists, and drug development professionals. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this guide consolidates available information and provides context based on structurally similar molecules.
Chemical Identity and Properties
This compound is a halogenated pyridine with ethoxy and methoxy functional groups. Its chemical structure suggests its potential as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.
| Property | Value | Source |
| CAS Number | 1241752-31-7 | Sunway Pharm Ltd. |
| Molecular Formula | C₈H₁₀BrNO₂ | Sunway Pharm Ltd. |
| Molecular Weight | 232.07 g/mol | Sunway Pharm Ltd. |
Commercial Availability
This compound is available from various chemical suppliers. Researchers can procure this compound for laboratory-scale synthesis and screening.
| Supplier | Purity | Available Quantities |
| Sunway Pharm Ltd. | 97% | 1g, 5g |
| BLD Pharm | - | Inquire for details |
Note: Availability and purity levels are subject to change. Please consult the suppliers directly for the most current information.
Potential Applications in Research and Drug Discovery
The structural motifs present in this compound, namely the bromopyridine core, are of significant interest in medicinal chemistry. Brominated heterocyclic compounds often serve as key intermediates in the synthesis of bioactive molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
The pyridine ring itself is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The ethoxy and methoxy groups can influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
While no specific biological activity has been reported for this compound in the public domain, its structural similarity to other substituted pyridines suggests potential for exploration in various therapeutic areas.
Synthesis and Experimental Protocols
General Workflow for Characterization:
The following diagram illustrates a general workflow for the characterization of a novel or commercially sourced chemical entity like this compound.
Note on Experimental Design:
Given the lack of specific experimental data, researchers should exercise caution and perform thorough characterization of the starting material. Initial small-scale reactions are recommended to establish optimal conditions for any synthetic transformations.
Logical Relationships in Drug Discovery
The utility of a building block like this compound in a drug discovery program can be visualized through a logical relationship diagram.
This guide serves as a starting point for researchers interested in utilizing this compound. As more research is conducted and published, a more detailed understanding of its properties and applications will undoubtedly emerge.
Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation or endorsement of any specific experimental protocol. All laboratory work should be conducted in accordance with established safety procedures and by qualified personnel.
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-2-ethoxy-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-ethoxy-3-methoxypyridine is a polysubstituted pyridine derivative with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for its effective utilization as a chemical building block. This technical guide provides a comprehensive analysis of the reactive sites of this compound, supported by an examination of the electronic effects of its substituents, predicted spectroscopic data, and proposed reaction pathways. Detailed experimental protocols for analogous reactions are provided to guide synthetic applications.
Introduction
The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds. The introduction of various substituents onto this heterocyclic core allows for the fine-tuning of its electronic properties, thereby dictating its reactivity and interaction with biological targets. In this compound, the interplay of the electron-withdrawing bromine atom and the electron-donating ethoxy and methoxy groups creates a unique electronic landscape, defining specific sites for both electrophilic and nucleophilic attack. This guide will dissect these properties to provide a predictive framework for the molecule's reactivity.
Electronic Properties and Site Analysis
The reactivity of this compound is governed by the cumulative electronic effects of its substituents:
-
Bromo Group (-Br) at C5: The bromine atom is an electronegative substituent that exerts a deactivating, electron-withdrawing inductive effect (-I) on the pyridine ring. However, it also possesses lone pairs that can participate in resonance, exhibiting a weak, deactivating +M effect. Overall, the inductive effect dominates, making the ring electron-deficient. The C-Br bond itself is a key electrophilic site.
-
Ethoxy (-OCH2CH3) and Methoxy (-OCH3) Groups at C2 and C3: The alkoxy groups are strong electron-donating groups through resonance (+M effect) due to the lone pairs on the oxygen atoms. They also exhibit a weaker electron-withdrawing inductive effect (-I). The net effect is a significant increase in electron density on the pyridine ring, particularly at the ortho and para positions relative to their location.
The combination of these effects leads to the following predictions:
-
Nucleophilic Sites: The pyridine nitrogen atom (N1) is the most basic and primary nucleophilic center, readily participating in reactions with electrophiles such as protonation or alkylation. The electron-donating alkoxy groups increase the electron density of the pyridine ring, making the carbon atoms at positions C4 and C6 more susceptible to electrophilic attack than in unsubstituted pyridine.
-
Electrophilic Sites: The carbon atom bonded to the bromine (C5) is the most prominent electrophilic site. The C-Br bond is susceptible to cleavage in various reactions, most notably in metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, particularly at the C2, C4, and C6 positions, also makes it susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present at these positions.
Predicted Spectroscopic Data
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.8-8.0 (d, 1H, H6), 7.2-7.4 (d, 1H, H4), 4.2-4.4 (q, 2H, -OCH₂CH₃), 3.8-4.0 (s, 3H, -OCH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ 160-165 (C2), 150-155 (C6), 140-145 (C3), 120-125 (C4), 110-115 (C5), 65-70 (-OCH₂CH₃), 55-60 (-OCH₃), 14-16 (-OCH₂CH₃) ppm |
| IR (KBr) | ~3100-3000 (C-H aromatic), ~2980-2850 (C-H aliphatic), ~1600, 1470 (C=C, C=N ring stretching), ~1250 (C-O-C asymmetric stretching), ~1050 (C-O-C symmetric stretching), ~600-500 (C-Br stretching) cm⁻¹ |
| Mass Spectrometry (EI) | M⁺ peaks at m/z 247 and 249 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve loss of ethyl, ethoxy, methyl, and methoxy radicals. |
Reactivity and Potential Transformations
Electrophilic Reactions
The pyridine nitrogen is the most likely site of electrophilic attack.
-
Protonation: Reaction with a strong acid will protonate the nitrogen atom, forming a pyridinium salt.
-
Alkylation: Alkyl halides can alkylate the nitrogen atom to form N-alkylpyridinium salts.
Electrophilic aromatic substitution on the ring is generally difficult due to the electron-withdrawing nature of the pyridine nitrogen. However, the activating effect of the two alkoxy groups might allow for substitution at the C4 or C6 positions under specific conditions.
Nucleophilic Reactions
The primary site for nucleophilic attack is the carbon atom at position 5, which is bonded to the bromine atom.
-
Palladium-Catalyzed Cross-Coupling Reactions: This is a highly valuable transformation for this compound. The C5-Br bond can readily participate in reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-heteroatom bonds.
Experimental Protocols (Analogous Reactions)
While a specific protocol for the synthesis of this compound is not available, a plausible route can be adapted from the synthesis of similar compounds.
Proposed Synthesis of this compound
A potential synthetic route could involve the bromination of a 2-ethoxy-3-methoxypyridine precursor.
Step 1: Synthesis of 2-Ethoxy-3-methoxypyridine This precursor could potentially be synthesized from commercially available 2-chloro-3-methoxypyridine by nucleophilic substitution with sodium ethoxide.
-
Reagents: 2-Chloro-3-methoxypyridine, Sodium ethoxide, Ethanol (anhydrous).
-
Procedure: To a solution of sodium ethoxide in anhydrous ethanol, 2-chloro-3-methoxypyridine is added. The mixture is heated under reflux until the reaction is complete (monitored by TLC or GC-MS). After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-ethoxy-3-methoxypyridine.
Step 2: Bromination of 2-Ethoxy-3-methoxypyridine The synthesized 2-ethoxy-3-methoxypyridine can then be brominated at the C5 position.
-
Reagents: 2-Ethoxy-3-methoxypyridine, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure: To a solution of 2-ethoxy-3-methoxypyridine in acetonitrile, N-bromosuccinimide is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed. The solvent is then removed, and the residue is purified by column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)
This protocol describes a typical Suzuki-Miyaura coupling of a bromopyridine derivative.
Table 2: General Protocol for Suzuki-Miyaura Coupling
| Parameter | Details |
| Reactants | This compound (1.0 eq.), Arylboronic acid (1.2 eq.) |
| Catalyst | Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.) |
| Base | K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.) |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1) |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Work-up | The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. |
| Purification | The crude product is purified by column chromatography on silica gel. |
Visualizations
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-ethoxy-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the purine ring of ATP allows for competitive binding within the kinase hinge region, a critical interaction for potent inhibition. The starting material, 5-Bromo-2-ethoxy-3-methoxypyridine , offers a versatile platform for developing novel kinase inhibitors. The bromine atom at the C5 position serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions enable the introduction of a wide array of aryl, heteroaryl, and amino substituents, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various kinase targets. The 2-ethoxy and 3-methoxy groups on the pyridine ring can influence the molecule's conformation, solubility, and metabolic stability, and may form additional interactions within the ATP-binding pocket.
These application notes provide detailed protocols for the synthesis of potential kinase inhibitors derived from this compound, targeting key signaling pathways implicated in diseases like cancer.
Target Signaling Pathway: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in many human cancers, making its components attractive targets for therapeutic intervention.[1][3] Kinase inhibitors designed from the this compound scaffold can be directed to target key kinases in this pathway, such as PI3K, Akt, or mTOR.
Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Synthetic Strategy and Experimental Workflow
The primary synthetic approach involves leveraging the bromine atom on the this compound core for palladium-catalyzed cross-coupling reactions. A general workflow includes an initial Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety, followed by a potential second coupling reaction, such as a Buchwald-Hartwig amination, if another reactive site is available or introduced.
Figure 2: General Synthetic Workflow.
Data Presentation
The following table summarizes representative inhibitory activities of various pyridine-based kinase inhibitors from the literature. This data illustrates the potential potency that can be achieved with this class of compounds.
| Compound ID (Reference) | Target Kinase | IC50 (nM) | Scaffold Type |
| 7f [4] | EGFR | 0.008 | Pyrido[3,4-d]pyrimidine |
| 5f [4] | EGFR | 0.13 | Pyrido[4,3-d]pyrimidine |
| RMC-113 [1] | PIKfyve | 8 | Isothiazolo[4,3-b]pyridine |
| Compound 26 | VRK1 | 150 | 2-Aminopyridine |
| Compound 12 | PIM-1 | 14.3 | Pyridine-based |
| ST4j [5] | JAK2 (Cell-based) | 17,900 | Quinoxalinone |
Note: The IC50 values presented are for analogous pyridine-containing structures and serve as a reference for the potential efficacy of newly synthesized compounds based on the this compound scaffold.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. All reagents should be handled with care, and their Safety Data Sheets (SDS) should be consulted prior to use. Reactions involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 12 hours (conventional) or 10-30 minutes (microwave).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-ethoxy-3-methoxypyridine.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.
Protocol 2: Buchwald-Hartwig Amination of a 5-Aryl-bromopyridine Intermediate
This protocol outlines a general procedure for the C-N cross-coupling of an amine with a bromopyridine derivative, which could be a subsequent step if the coupled aryl group in Protocol 1 also contains a reactive halide. For the purpose of this note, we will describe the amination of the initial this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4-6 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Add the this compound to the flask.
-
Seal the flask, then evacuate and backfill with inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-2-ethoxy-3-methoxypyridine derivative.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant target kinase
-
Kinase substrate (specific to the target kinase)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP. Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols provided for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer robust methods for elaborating this core scaffold. By systematically introducing diverse chemical functionalities, researchers can explore the SAR and develop potent and selective inhibitors targeting key signaling pathways involved in various diseases. The provided workflow and assay protocol offer a clear path from chemical synthesis to biological evaluation, facilitating the drug discovery process.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-ethoxy-3-methoxypyridine: A Versatile Building Block in Modern Drug Discovery
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the landscape of modern medicinal chemistry, the strategic use of functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 5-Bromo-2-ethoxy-3-methoxypyridine has emerged as a valuable scaffold, offering medicinal chemists a versatile platform for the synthesis of a diverse array of bioactive molecules. Its unique substitution pattern, featuring a reactive bromine atom and electronically distinct alkoxy groups, provides a handle for sophisticated molecular engineering, enabling the exploration of new chemical space in the pursuit of potent and selective drug candidates.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols associated with this compound. While specific, publicly available data on drug candidates synthesized directly from this building block is limited, its structural motifs are present in compounds targeting key therapeutic areas, particularly in the realms of kinase inhibition and G-protein coupled receptor (GPCR) modulation. The protocols and data presented herein are based on established methodologies for analogous substituted bromopyridines and serve as a practical guide for the utilization of this promising building block.
Application Notes
Substituted pyridines are a cornerstone of many FDA-approved drugs, valued for their ability to engage in critical hydrogen bonding and other non-covalent interactions within biological targets. The 2,3,5-trisubstituted pattern of this compound offers a unique electronic and steric profile, influencing the molecule's reactivity and the pharmacokinetic properties of its derivatives.
The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful synthetic tools allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, respectively. This modularity is a key advantage in structure-activity relationship (SAR) studies, where systematic structural modifications are undertaken to optimize the potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.
The 2-ethoxy and 3-methoxy groups are not merely passive substituents. They play a crucial role in modulating the reactivity of the pyridine ring and can influence the binding affinity and selectivity of the final compound by participating in specific interactions with the target protein. The differential placement of these alkoxy groups can also be exploited to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability.
While direct evidence from the public domain is scarce, the structural features of this compound make it an attractive starting material for the synthesis of inhibitors of various protein kinases and modulators of GPCRs, two of the most important classes of drug targets.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound. These are generalized procedures and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for a Representative Suzuki Coupling of a Related 2-Bromopyridine:
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | Moderate to Good |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | Good to Excellent |
Note: This data is for a related 2-bromopyridine and serves as a starting point for optimization.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound with a generic amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Add potassium phosphate (1.4 eq).
-
Add anhydrous toluene.
-
Add the amine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for a Representative Buchwald-Hartwig Amination of a Related Bromo-Aromatic Compound:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.4) | Toluene | 100 | 18 | 88 |
| 4-Methoxyaniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.4) | Toluene | 100 | 18 | 90 |
Note: This data is for a related bromo-aromatic compound and serves as a starting point for optimization.
Visualizations
Logical Workflow for Drug Discovery Using this compound
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-ethoxy-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling of 5-Bromo-2-ethoxy-3-methoxypyridine with terminal alkynes. This reaction is a powerful tool for the synthesis of novel substituted pyridines, which are key structural motifs in many pharmaceuticals and functional materials.
Introduction
The Sonogashira cross-coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] Due to its mild reaction conditions and tolerance of a wide range of functional groups, the Sonogashira coupling has become an invaluable tool in medicinal chemistry and materials science for the synthesis of complex molecules.[1][3]
The functionalization of pyridine rings is of particular interest due to their prevalence in biologically active compounds.[4] The Sonogashira coupling of this compound allows for the introduction of diverse alkynyl substituents at the 5-position, providing access to a wide array of novel compounds for drug discovery and development.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.[5][6] The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynyl-substituted pyridine and regenerates the active palladium(0) catalyst.[5][6]
Experimental Protocol
This protocol is a generalized procedure based on established methods for the Sonogashira coupling of bromopyridine derivatives.[7][8] Optimization of reaction parameters may be necessary for specific alkyne substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])
-
Copper(I) iodide (CuI)
-
Ligand (e.g., Triphenylphosphine [PPh₃], if using a palladium(II) precursor)
-
Base (e.g., Triethylamine [Et₃N] or Diisopropylethylamine [DIPEA])
-
Anhydrous solvent (e.g., N,N-Dimethylformamide [DMF] or Tetrahydrofuran [THF])
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., 2.5-5 mol%) and copper(I) iodide (e.g., 5 mol%). If using a Pd(II) precursor, add the phosphine ligand (e.g., 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the anhydrous solvent, this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine hydrohalide salt.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-2-ethoxy-3-methoxypyridine.[3]
Data Presentation
The following tables summarize representative reaction conditions and yields for the Sonogashira coupling of various bromopyridine derivatives, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Representative Reaction Conditions for Sonogashira Coupling of Bromopyridines
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98[7] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | - | CuI (30) | Et₃N | THF | RT | 16 | 92[8] |
| 3 | 2-Bromo-3-methoxypyridine | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (5) | Et₃N | DMF | 80 | 12 | (Typical) |
| 4 | 5-Bromo-N-phenylpyridin-3-amine | Various | Pd(PPh₃)₄ (5) | - | CuI (10) | Et₃N | DMF | 80 | 12 | (Typical)[4] |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Sonogashira coupling reaction.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-ethoxy-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups.[1][3][4] The synthesis of substituted aminopyridines is of significant interest as this structural motif is a key component in a wide range of biologically active compounds.[1][2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-2-ethoxy-3-methoxypyridine, a key intermediate for the synthesis of various pharmaceutical agents.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted 5-amino-2-ethoxy-3-methoxypyridine and regenerate the Pd(0) catalyst.[1][5][6] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific amine coupling partner.[1][2]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of bromopyridine derivatives with various amines. While specific data for this compound is not extensively available, these examples with structurally similar substrates provide a strong starting point for reaction optimization.
| Amine Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 88 | [5] |
| Morpholine | Pd(OAc)₂ (1.5) | cataCXium A (3) | NaOtBu (1.5) | Toluene | 100 | 4 | 98 | [7] |
| n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 96 | [7] |
| Cyclohexylamine | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 80 | 4 | 60 | [7] |
| Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 75-85 | [8] |
Experimental Protocols
The following is a general procedure for the Buchwald-Hartwig amination of this compound. The specific catalyst, ligand, base, and reaction conditions should be optimized for the specific amine coupling partner based on the data in the table above and preliminary small-scale experiments.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 0.1 M)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the palladium precursor, the phosphine ligand, and the base.[1]
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent followed by the amine coupling partner via syringe.[1][4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][9]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.[1][3]
-
Extraction: Wash the filtrate with water and brine. Separate the organic layer.[1][5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 5-amino-2-ethoxy-3-methoxypyridine.[1]
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure an inert atmosphere is maintained.[10] |
| Suboptimal temperature | Screen a range of temperatures (e.g., 80-120 °C). Consider microwave irradiation.[10] | |
| Inappropriate base | Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Match the base to the substrate and ligand.[10] | |
| Poor reagent quality | Use anhydrous, degassed solvents and high-purity reagents.[10] | |
| Side Product Formation | Hydrodehalogenation | Use a less sterically hindered ligand or a milder base. |
| Dimerization of starting material | Lower the reaction temperature. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of a diverse range of N-substituted 2-ethoxy-3-methoxy-5-aminopyridines. The protocols and data provided herein serve as a valuable starting point for researchers. Careful optimization of the catalyst system, base, and reaction conditions is essential to achieve high yields and purity for specific amine coupling partners, enabling the efficient synthesis of key intermediates for drug discovery and development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
reaction conditions for lithiation of 5-Bromo-2-ethoxy-3-methoxypyridine
Application Note: Lithiation of 5-Bromo-2-ethoxy-3-methoxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The lithiation of halogenated pyridines is a fundamental transformation in organic synthesis, enabling the introduction of a wide array of functional groups onto the pyridine ring. This application note provides a detailed protocol for the lithiation of this compound via lithium-halogen exchange. The resulting organolithium intermediate is a potent nucleophile that can react with various electrophiles, making it a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The reaction proceeds via a lithium-halogen exchange mechanism, where an organolithium reagent, such as n-butyllithium (n-BuLi), selectively exchanges with the bromine atom at the 5-position of the pyridine ring. This process is typically carried out at low temperatures to ensure the stability of the highly reactive lithiated intermediate.
Data Presentation
The following table summarizes typical reaction conditions for the lithiation of substituted bromopyridines, which can be adapted for this compound.
| Parameter | Condition | Rationale |
| Lithiating Agent | n-Butyllithium (n-BuLi) | Commonly used for efficient lithium-halogen exchange on bromopyridines.[1][2][3] |
| Equivalents of n-BuLi | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the starting material. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Toluene | Anhydrous polar aprotic solvents are necessary to solvate the organolithium species.[1][4] |
| Concentration | 0.1 - 0.5 M | Affects reaction kinetics and solubility of intermediates. |
| Temperature | -78 °C | Crucial for preventing side reactions and decomposition of the lithiated intermediate.[2][4] |
| Reaction Time (Lithiation) | 30 - 60 minutes | Generally sufficient for complete lithium-halogen exchange.[2][5] |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are highly reactive towards oxygen and moisture.[3][5] |
| Quenching Agent | Various Electrophiles (e.g., DMF, aldehydes, ketones, CO2) | The choice of electrophile determines the functional group introduced. |
| Reaction Time (Quench) | 1 - 3 hours (warming to room temp.) | Allows for the complete reaction of the lithiated intermediate with the electrophile.[5] |
Experimental Protocol
This protocol describes a general procedure for the lithiation of this compound and subsequent quenching with an electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)[3]
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-Dimethylformamide for formylation)
-
Dry ice/acetone bath
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (round-bottom flask, syringes, septa)
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Assemble a two- or three-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, dissolve this compound (1.0 eq) in anhydrous THF to a concentration of approximately 0.2-0.5 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to allow the temperature to equilibrate.
-
-
Lithiation:
-
Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution via syringe over a period of 10-15 minutes. It is important to keep the needle tip below the surface of the reaction mixture and to control the addition rate to maintain the low temperature.
-
Stir the reaction mixture at -78 °C for 30-60 minutes. Successful lithiation is often indicated by a color change.
-
-
Electrophilic Quench:
-
Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional hour.
-
Slowly warm the reaction to room temperature and let it stir for an additional 1-3 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization, to yield the desired substituted pyridine.
-
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the lithiation of this compound.
Signaling Pathway (Reaction Mechanism):
References
Application Notes and Protocols: 5-Bromo-2-ethoxy-3-methoxypyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established chemical principles and known reactivity of structurally similar compounds. Direct literature precedent for the synthesis and agrochemical applications of 5-Bromo-2-ethoxy-3-methoxypyridine is limited. These protocols are intended to serve as a starting point for research and development, and optimization may be required.
Introduction
This compound is a functionalized pyridine derivative with potential as a key intermediate in the synthesis of novel agrochemicals. The presence of a reactive bromine atom at the 5-position allows for the introduction of various substituents through cross-coupling reactions, while the ethoxy and methoxy groups can influence the molecule's physicochemical properties and biological activity. This document outlines a proposed synthetic route to this compound and its potential applications in the synthesis of agrochemical scaffolds, such as fungicides and herbicides, via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 5-bromo-2-chloro-3-methoxypyridine, with sodium ethoxide.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromo-2-chloro-3-methoxypyridine
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol in a round-bottom flask, add 5-bromo-2-chloro-3-methoxypyridine (1.0 equivalent).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel to obtain this compound.
Illustrative Data:
| Starting Material | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 5-Bromo-2-chloro-3-methoxypyridine | NaOEt (1.2) | EtOH | Reflux | 5 | 85 |
Application in Agrochemical Synthesis
The bromine atom at the 5-position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of agrochemically relevant scaffolds.
Synthesis of Fungicidal Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction can be employed to form a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids, leading to the synthesis of potential fungicidal compounds.
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-ethoxy-3-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note adapts the high-yield synthesis of the methoxy analogue to propose a robust protocol for the large-scale production of 5-Bromo-2-ethoxy-3-nitropyridine, a key derivative. The presented methodology involves the nucleophilic substitution of a chloro-precursor with sodium ethoxide.
Data Presentation
The following table summarizes the quantitative data from the analogous synthesis of 5-Bromo-2-methoxy-3-nitropyridine, which is expected to be highly predictive for the proposed ethoxy synthesis.[1]
| Starting Material | Reagent | Product | Yield | Purity | Scale (Starting Material) |
| 5-Bromo-2-chloro-3-nitropyridine | Sodium Methoxide | 5-Bromo-2-methoxy-3-nitropyridine | 98% | N/A | 10.0 g / 42.12 mmol |
| 5-Bromo-2-chloro-3-nitropyridine | Sodium Methoxide | 5-Bromo-2-methoxy-3-nitropyridine | 98% | N/A | 86 mmol |
Experimental Protocols
Proposed Large-Scale Synthesis of 5-Bromo-2-ethoxy-3-nitropyridine
This protocol is adapted from the high-yield synthesis of 5-Bromo-2-methoxy-3-nitropyridine.[1]
Materials:
-
5-Bromo-2-chloro-3-nitropyridine
-
Sodium metal
-
Anhydrous Ethanol (200 proof)
-
Deionized Water
-
Ice
Equipment:
-
Large-scale reaction vessel with mechanical stirring, temperature control (cooling and heating), and a dropping funnel.
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
In a suitable reaction vessel, cool anhydrous ethanol to 0°C using an ice bath.
-
Carefully add sodium metal in portions to the cooled ethanol. The reaction is exothermic and produces hydrogen gas, so ensure proper ventilation and inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture until all the sodium has completely dissolved to form a clear solution of sodium ethoxide in ethanol.
-
-
Nucleophilic Substitution Reaction:
-
In a separate large reaction vessel, suspend 5-Bromo-2-chloro-3-nitropyridine in anhydrous ethanol at 0°C.
-
Slowly add the prepared sodium ethoxide solution to the suspension of 5-Bromo-2-chloro-3-nitropyridine via a dropping funnel over a period of 30-60 minutes, while maintaining the reaction temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 16-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
-
Work-up and Isolation:
-
Upon completion of the reaction, concentrate the reaction mixture to approximately half of its original volume using a rotary evaporator.
-
Pour the concentrated mixture into a large volume of ice water to precipitate the product.
-
Collect the precipitate by filtration through a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum or in a drying oven to obtain 5-Bromo-2-ethoxy-3-nitropyridine as a solid.
-
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 5-Bromo-2-ethoxy-3-nitropyridine.
Caption: Proposed synthesis of 5-Bromo-2-ethoxy-3-nitropyridine.
References
Protecting Group Strategies for Reactions of 5-Bromo-2-ethoxy-3-methoxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for protecting group strategies in reactions involving 5-Bromo-2-ethoxy-3-methoxypyridine, a versatile building block in organic synthesis. The strategic use of protecting groups is crucial for achieving high yields and regioselectivity in various transformations, including palladium-catalyzed cross-coupling reactions and metalation-electrophile quenching sequences.
Overview of Protecting Group Strategies
This compound possesses several reactive sites. While the alkoxy groups (ethoxy and methoxy) are generally stable under many reaction conditions, the pyridine nitrogen can interfere with certain transformations due to its basicity and ability to coordinate to metal catalysts. Therefore, protecting the pyridine nitrogen is a key consideration, particularly in reactions involving strong bases or organometallic reagents.
Key Considerations for Protecting Group Selection:
-
Stability: The protecting group must be stable to the reaction conditions of the subsequent synthetic step.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward.
-
Compatibility: The protecting group should not interfere with the desired reaction.
For this compound, the primary focus of protecting group strategy is on the pyridine nitrogen.
Protecting Group-Free Approach: Suzuki-Miyaura Cross-Coupling
In many instances, Suzuki-Miyaura cross-coupling reactions with this compound can be performed without the need for a protecting group on the pyridine nitrogen. The electron-donating nature of the alkoxy groups can sometimes mitigate the inhibitory effects of the nitrogen lone pair on the palladium catalyst. However, reaction optimization is often necessary.
Experimental Protocol: Protecting Group-Free Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water 4:1, Toluene/water, or DME/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Expected Yields for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 5-bromo-2-alkoxypyridines with various arylboronic acids, providing an estimate for reactions with this compound under optimized, protecting-group-free conditions.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 90 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 8 | 75-85 |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 70-80 |
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a protecting-group-free Suzuki-Miyaura coupling reaction.
Pyridine Nitrogen Protection: Borane Complexes
For reactions that are sensitive to the basicity of the pyridine nitrogen, such as directed ortho-lithiation with strong, non-hindered organolithium reagents, protection of the nitrogen is advisable. Borane (BH₃) is an effective protecting group for pyridines.[1][2] It forms a stable complex with the pyridine nitrogen, rendering it non-basic and non-nucleophilic.
Experimental Protocol: Protection of this compound with Borane
Materials:
-
This compound
-
Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF) (1.1 equiv)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane complex (1.1 equiv) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or ¹¹B NMR spectroscopy to confirm complex formation.
-
The solvent can be removed under reduced pressure to yield the pyridine-borane complex, which can often be used in the next step without further purification.
Experimental Protocol: Deprotection of the Pyridine-Borane Complex
The borane protecting group can be readily removed under acidic conditions or by displacement with a suitable amine.
Method A: Acidic Deprotection
-
Dissolve the pyridine-borane complex in a suitable solvent such as methanol or THF.
-
Add an excess of a protic acid (e.g., 2 M HCl in methanol) and stir at room temperature.
-
Alternatively, refluxing in methanol for several hours can also effect deprotection.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
Method B: Amine Displacement
-
Dissolve the pyridine-borane complex in an aprotic solvent.
-
Add an excess of a suitable amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and heat the mixture.
-
The choice of amine and temperature will depend on the stability of the pyridine-borane complex.
-
Monitor the reaction and work up as appropriate.
Diagram: Protection and Deprotection Cycle
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromo-2-ethoxy-3-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 5-Bromo-2-ethoxy-3-methoxypyridine.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue: Low to No Product Yield
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the potential causes?
Answer: Low or no yield in Suzuki couplings involving substituted pyridines is a common challenge. The electron-donating ethoxy and methoxy groups on the pyridine ring can increase electron density, potentially slowing down the oxidative addition step, which is often rate-limiting.[1] Additionally, the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition.[2]
Potential Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or is being deactivated.
-
Solution: Switch to a pre-catalyst that readily forms Pd(0). For electron-rich substrates, consider using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1][2] These ligands can facilitate the oxidative addition step.
-
-
Suboptimal Base: The choice and quality of the base are critical for the transmetalation step.
-
Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging couplings.[2] Ensure the base is anhydrous and finely powdered for optimal reactivity.
-
-
Presence of Oxygen: The Pd(0) catalyst is sensitive to oxygen, which can lead to its oxidation and the formation of inactive species.
-
Solution: Thoroughly degas all solvents and reagents. This can be done by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[2] Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Poor Reagent Quality: Impurities in the starting materials or solvents can interfere with the reaction.
-
Solution: Use high-purity, anhydrous solvents and ensure the this compound and the boronic acid/ester are pure.
-
Issue: Significant Side Product Formation
Question: I am observing significant byproducts in my reaction mixture. How can I identify and minimize them?
Answer: Several side reactions can compete with the desired Suzuki coupling. The most common are protodeboronation, homocoupling, and dehalogenation.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Potential Causes | Mitigation Strategies |
| Protodeboronation | Replacement of the boronic acid group with a hydrogen atom on the coupling partner. | Presence of excess water, high temperatures, inappropriate base.[2] | Use anhydrous solvents and reagents. Employ a milder base such as KF or K₂CO₃.[2] Minimize reaction time and temperature. Consider using a more stable boronic ester (e.g., pinacol or MIDA ester). |
| Homocoupling | Self-coupling of the boronic acid to form a symmetrical biaryl byproduct. | Presence of oxygen, using a Pd(II) precatalyst which can react directly with the boronic acid.[2] | Rigorously degas the reaction mixture. Use a Pd(0) source or a precatalyst that rapidly converts to Pd(0). A slight excess of the aryl halide may suppress homocoupling.[2] |
| Dehalogenation | Replacement of the bromine atom on the pyridine ring with a hydrogen atom. | Can be promoted by certain phosphine ligands and bases, especially at elevated temperatures.[2][3] | Screen different ligands; sometimes less bulky ligands can reduce dehalogenation. Use a milder base and lower the reaction temperature.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the Suzuki coupling of this compound?
A1: There is no single set of "best" conditions, as the optimal parameters depend on the specific boronic acid or ester being used. However, for electron-rich bromopyridines, a good starting point is to use a palladium catalyst with a bulky, electron-rich phosphine ligand.
Table of Representative Reaction Conditions for Substituted Bromopyridines:
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic, cost-effective system.[4] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[4] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | 4-12 | Good to Excellent | Effective for challenging, electron-rich substrates.[2] |
| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 120 | 0.5 (Microwave) | Good | Rapid reaction times with microwave heating.[5] |
Q2: How do the ethoxy and methoxy substituents affect the reaction?
A2: The 2-ethoxy and 3-methoxy groups are electron-donating, which increases the electron density on the pyridine ring. This can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging, as this step is favored for electron-deficient systems.[1] Therefore, more active catalyst systems, often employing bulky and electron-rich phosphine ligands, may be necessary to achieve good yields.[1]
Q3: Is it necessary to protect any functional groups on my boronic acid?
A3: The Suzuki-Miyaura coupling is known for its excellent functional group tolerance. Most common functional groups do not require protection. However, very acidic protons (e.g., in phenols or carboxylic acids) can interfere with the basic reaction conditions. In such cases, protection or the use of a stronger base in excess may be necessary.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product and any major byproducts.
Experimental Protocols
This section provides a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound. This protocol should be considered a starting point and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv.)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a combination of a Pd source like Pd₂(dba)₃, 1-2 mol%, and a ligand like SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 10:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the base, and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three to four times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki coupling of this compound and potential side reaction pathways.
References
Technical Support Center: Catalyst Inhibition in Reactions Involving 5-Bromo-2-ethoxy-3-methoxypyridine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering potential catalyst inhibition when using 5-Bromo-2-ethoxy-3-methoxypyridine and other pyridine derivatives in catalytic reactions. Pyridine compounds can sometimes act as catalyst poisons by strongly coordinating to the metal center, leading to reduced reaction efficiency. This guide offers strategies to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with a pyridine-containing substrate like this compound sluggish or failing?
A1: Sluggish or failed cross-coupling reactions involving pyridine derivatives can be attributed to several factors. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal catalyst (e.g., palladium), leading to catalyst deactivation or "poisoning."[1][2] This is a common challenge when working with heterocyclic compounds.[2] Other potential issues include the presence of impurities in the reagents or solvents, suboptimal reaction conditions, or issues with the catalyst's pre-activation.[3][4]
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: A common visual indicator of palladium catalyst deactivation is a change in the color of the reaction mixture. The formation of a black precipitate, often referred to as "palladium black," suggests that the soluble active catalyst has agglomerated and precipitated out of solution, rendering it inactive.[3]
Q3: Can impurities in this compound inhibit the catalyst?
A3: Yes, impurities in any reagent can act as catalyst poisons. For pyridine derivatives, residual starting materials or byproducts from their synthesis could compete for the catalyst's active sites. It is crucial to use highly pure reagents and solvents to minimize potential inhibition.[3][4]
Q4: How can I prevent the pyridine nitrogen from inhibiting my catalyst?
A4: Several strategies can be employed. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center.[4] Additionally, carefully selecting the reaction conditions, such as solvent and base, can help to maintain the catalyst's activity. In some cases, using a higher catalyst loading might be necessary, although this is a less desirable approach from an economic and environmental perspective.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during catalytic reactions with pyridine-containing substrates.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition by Pyridine | 1. Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands to prevent strong coordination of the pyridine.[4] 2. Solvent Selection: Test different solvents or solvent mixtures. A biphasic system (e.g., toluene/water) can sometimes be beneficial.[4] 3. Base Selection: The choice of base is critical. Screen inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-coordinating organic bases.[3][4] |
| Catalyst Deactivation/Precipitation | 1. Anaerobic Conditions: Ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions to prevent the formation of inactive metal oxides.[3][4] 2. High-Purity Reagents: Use high-purity, and if necessary, freshly distilled or degassed solvents and reagents to eliminate potential poisons like sulfur compounds or oxygen.[3] |
| Sub-optimal Reaction Conditions | 1. Temperature Adjustment: Experiment with a lower reaction temperature and a longer reaction time to improve catalyst stability.[3] 2. Reagent Stoichiometry: Verify the stoichiometry of all reactants, including the catalyst and ligand. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Homocoupling | 1. Anaerobic Conditions: In reactions like the Sonogashira coupling, oxygen can promote the undesired homocoupling of alkynes (Glaser coupling). Ensure strict exclusion of oxygen.[3] 2. Copper-Free Protocol: If applicable, consider using a copper-free Sonogashira protocol to eliminate Glaser coupling.[3] |
| Isomerization | 1. Ligand and Solvent Choice: In Heck reactions, the choice of ligand and solvent can influence the degree of alkene isomerization. Screen different combinations.[3] 2. Additive Inclusion: The addition of salts like lithium chloride can sometimes suppress isomerization side reactions.[3] |
| Decarboxylation | 1. Milder Conditions: For substrates containing carboxylic acid groups, use milder reaction conditions (lower temperature, weaker base) to prevent decarboxylation.[4] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction with a Pyridine Substrate
This protocol provides a starting point for a Suzuki-Miyaura cross-coupling reaction. Optimization of specific parameters may be required.
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl boronic acid (1.1-1.5 equivalents), this compound (1 equivalent), the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the ligand (if required, 1-1.2 equivalents relative to palladium), and the base (e.g., K₂CO₃, 2-3 equivalents).[5]
-
Solvent Addition: Add the degassed solvent or solvent mixture (e.g., 1,4-dioxane/water) via syringe.[5]
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizing Catalyst Inhibition and Prevention
Below are diagrams illustrating the concepts of catalyst inhibition by pyridine and a potential preventive strategy.
Caption: Mechanism of catalyst inhibition by a pyridine substrate.
Caption: Prevention of inhibition using bulky ligands.
References
- 1. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Managing Protodeborylation with 5-Bromo-2-ethoxy-3-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing protodeborylation during reactions with 5-Bromo-2-ethoxy-3-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is protodeborylation and why is it a concern when working with this compound derivatives?
A1: Protodeborylation, or protodeboronation, is an undesired side reaction where the carbon-boron bond of a boronic acid or its ester derivative is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, this converts your valuable boronic acid or ester into a simple, unreactive arene or heteroarene, significantly reducing the yield of your desired product.[2] Heteroaromatic boronic acids, such as those derived from pyridine, are particularly susceptible to this side reaction.[2][3]
Q2: How can I detect if protodeborylation is occurring in my reaction?
A2: The most common way to identify protodeborylation is by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. You should look for a byproduct with a mass corresponding to the protonated version of your boronic acid starting material (i.e., where the B(OR)₂ group has been replaced by -H).[2] This will often be accompanied by a lower than expected yield of your desired coupled product and the presence of unreacted this compound.
Q3: What are the primary factors that promote protodeborylation?
A3: Several factors can contribute to protodeborylation. The reaction's pH is a critical variable, with both acidic and basic conditions potentially catalyzing the process.[1][2][4] Other key factors include:
-
Substrate Structure: Electron-deficient and heteroaromatic boronic acids are more prone to protodeborylation.[2]
-
Reaction Temperature: Higher temperatures generally accelerate the rate of protodeborylation.[3][5]
-
Choice of Base: The type and concentration of the base are crucial. While necessary for the catalytic cycle, strongly basic conditions can promote protodeborylation.[3]
-
Catalyst System: An inefficient catalyst system that leads to slow cross-coupling can allow more time for the competing protodeborylation to occur.[3]
-
Solvent: The solvent can influence the stability of intermediates and the solubility of reagents, thereby affecting the reaction outcome.[3] The presence of water can also act as a proton source.[5]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Significant formation of the protodeborylated byproduct (2-ethoxy-3-methoxypyridine) | High reaction temperature | Lower the reaction temperature. If the catalyst is active enough, consider running the reaction at a lower temperature (e.g., 60-80 °C).[5] |
| Inappropriate base | Switch to a milder base. Consider using K₃PO₄, Cs₂CO₃, or KF instead of strong bases like NaOH or KOH.[5] | |
| Unstable boronic acid | Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate.[1][3][6] | |
| Low yield of the desired cross-coupled product and recovery of starting materials | Inefficient catalyst system | Use a highly active palladium catalyst and appropriate ligand to accelerate the desired cross-coupling, which can outcompete protodeborylation.[3][5] Consider using pre-catalysts with bulky, electron-rich phosphine ligands. |
| Presence of excess water | Use anhydrous solvents and reagents. However, note that a small amount of water can sometimes be beneficial for Suzuki couplings.[5] | |
| Reaction is sluggish and incomplete, leading to protodeborylation over time | Poor catalyst activity or deactivation | Ensure a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[3] Use fresh, high-purity catalysts and ligands. Consider a modest increase in catalyst loading.[3] |
| Homocoupling of the boronic acid is observed alongside protodeborylation | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere.[3] |
| Sub-optimal stoichiometry | Using a slight excess of the boronic acid derivative can sometimes help minimize this side reaction. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound using a Boronic Acid
-
Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1 to 10:1).[7][8]
-
Reaction: Heat the mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Conversion of a Boronic Acid to a Pinacol Ester to Enhance Stability
-
Dissolution: In a round-bottom flask, dissolve the boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent such as THF or dichloromethane.
-
Drying: Add a drying agent like anhydrous magnesium sulfate and stir the mixture at room temperature.
-
Monitoring: Monitor the esterification by TLC or NMR until the starting boronic acid is consumed.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pinacol ester, which can often be used in the subsequent coupling reaction without further purification.
Visualizations
Caption: Competing pathways in Suzuki-Miyaura coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
impact of base and solvent on 5-Bromo-2-ethoxy-3-methoxypyridine reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the reactivity of 5-Bromo-2-ethoxy-3-methoxypyridine in common organic transformations. The information is tailored for professionals in research and drug development to facilitate experimental design and address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound is an electron-rich heteroaromatic compound. The reactivity is primarily dictated by the following features:
-
The Bromo Group at C5: This is the most common site for cross-coupling reactions, acting as an electrophilic partner. The C-Br bond is weaker than a C-Cl bond, making it more susceptible to oxidative addition in palladium-catalyzed reactions.[1]
-
The Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the metal catalyst (e.g., palladium), which can inhibit its catalytic activity. The choice of bulky ligands is often crucial to mitigate this effect.
-
Alkoxy Substituents (Ethoxy at C2 and Methoxy at C3): These electron-donating groups increase the electron density of the pyridine ring. This can make the C-Br bond less reactive towards oxidative addition compared to electron-deficient bromopyridines.
Q2: Which cross-coupling reactions are most commonly and successfully performed with this compound?
A2: The most suitable cross-coupling reactions for functionalizing the 5-position of this compound are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines.[2]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[3]
-
Negishi Coupling: For the formation of carbon-carbon bonds with organozinc reagents.[4]
-
Stille Coupling: For the formation of carbon-carbon bonds with organostannane reagents.[5]
Q3: How do the ethoxy and methoxy groups influence the reactivity of the bromo-substituent?
A3: The electron-donating nature of the ethoxy and methoxy groups increases the electron density on the pyridine ring. This makes the carbon-bromine bond stronger and less electrophilic, which can slow down the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.[6] Consequently, more forcing reaction conditions (higher temperatures, longer reaction times) or more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) may be required compared to reactions with electron-deficient bromopyridines.
Q4: What are the common side reactions to be aware of?
A4: Common side reactions in cross-coupling reactions with bromopyridines include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This is often promoted by the presence of oxygen.[7]
-
Protodeboronation: Loss of the boronic acid group, which is replaced by a hydrogen atom, can be an issue in Suzuki couplings, particularly with heteroaryl boronic acids.[6]
-
Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom.
-
Catalyst Decomposition: The formation of inactive palladium black can occur at high temperatures or in the presence of impurities.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to and inhibit the palladium catalyst. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to sterically shield the palladium center. |
| Inactive Catalyst | Ensure the palladium precursor is of high quality and properly activated to Pd(0). Consider using a pre-catalyst for more reliable generation of the active species. Rigorously degas all solvents and reagents to prevent catalyst oxidation. |
| Inappropriate Base | The choice of base is critical for the transmetalation step. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Suboptimal Solvent | The solvent system must solubilize all reaction components. Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water.[9] Optimize the solvent ratio. |
| Low Reactivity of Starting Material | Due to the electron-rich nature of the substrate, higher reaction temperatures (80-110 °C) or longer reaction times may be necessary. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Inappropriate Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.[1] |
| Ligand Choice | The choice of ligand is crucial. For electron-rich bromopyridines, bulky biarylphosphine ligands such as Xantphos or BINAP are often effective.[1] |
| Poor Solubility | Ensure all reagents are soluble in the chosen solvent. Toluene and 1,4-dioxane are common choices.[1] |
| Catalyst Deactivation | Handle the palladium precursor and ligand under an inert atmosphere to prevent deactivation. |
Issue 3: Complications in Sonogashira Coupling
| Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction promoted by the copper(I) co-catalyst in the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all reagents and maintaining a positive pressure of an inert gas. Consider a copper-free protocol. |
| Catalyst Decomposition | The formation of palladium black indicates catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate solvent. Use high-purity reagents and solvents, and optimize the reaction temperature. |
| Ineffective Base | An amine base such as triethylamine (Et₃N) or diisobutylamine (DIPA) is typically required to deprotonate the alkyne. Ensure it is used in sufficient excess. |
Experimental Protocols
The following are generalized protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, ligand, and base.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Degas the reaction mixture with a stream of argon for 10-15 minutes.
-
Heat the mixture to 80-110 °C with vigorous stirring.[1]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify.
Data Presentation
The following tables summarize typical reaction conditions for various cross-coupling reactions of bromopyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 12-18 | Good-Excellent | A robust system for many bromopyridines. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 12-24 | Moderate-Good | A classic, reliable catalyst. |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good-Excellent | Effective for a broad range of substrates. |
Yields are generalized and highly dependent on the specific boronic acid used.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Pd Precursor (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (2) | Toluene | 100 | 16-24 | Good-Excellent | A common system for a wide range of amines.[1] |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 12-24 | Good | Suitable for base-sensitive substrates. |
Yields are highly dependent on the specific amine coupling partner.
Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | DMF | 60-80 | 4-12 | Good-Excellent | A standard and effective protocol. |
| Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | 50-70 | 6-18 | Good | DIPA can sometimes improve yields. |
Yields are dependent on the specific terminal alkyne used.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Column Chromatography of 5-Bromo-2-ethoxy-3-methoxypyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Bromo-2-ethoxy-3-methoxypyridine and its derivatives by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?
For most applications involving this compound derivatives, silica gel (230-400 mesh) is the recommended stationary phase. It is a standard, cost-effective choice for normal-phase chromatography suitable for compounds with moderate polarity.[1] If your compound is particularly acid-sensitive, neutral alumina could be considered as an alternative.
Q2: Which mobile phase (eluent) should I use for the purification of these derivatives?
A common and effective eluent system for bromo-substituted pyridine derivatives is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[1] The basicity of the pyridine nitrogen can lead to interactions with the acidic silica gel, causing peak tailing. To counteract this, it is highly recommended to add a small amount (0.1-1% v/v) of a tertiary amine, like triethylamine (TEA), to the mobile phase.[1] This addition neutralizes the acidic sites on the silica gel, resulting in improved peak shape.
Q3: How do I determine the optimal mobile phase composition?
The ideal method for determining the optimal mobile phase is through Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) value between 0.2 and 0.4 for your desired compound. This Rƒ range generally ensures good separation on a column.
Q4: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
If your compound is very polar and does not move with standard solvent systems, you can try a more polar mobile phase. A common solution is to add a small percentage of methanol to your ethyl acetate or dichloromethane. For very polar basic compounds, a solvent system containing ammonia, such as a stock solution of 10% ammonium hydroxide in methanol mixed with dichloromethane (1-10%), can be effective.
Troubleshooting Guide
| Problem | Observation | Probable Cause(s) | Solution(s) |
| Peak Tailing | The peaks on the chromatogram are asymmetrical with a "tail." | The basic nitrogen on the pyridine ring is interacting with acidic silanol groups on the silica gel. | Add 0.1-1% triethylamine to your eluent system to neutralize the acidic sites on the silica gel. |
| Poor Separation | The desired compound co-elutes with impurities. | The polarity of the eluent is too high or too low. | Optimize the eluent system using TLC. Try a shallower gradient or isocratic elution with the optimal solvent mixture. |
| Compound Decomposition | Streaking on the TLC plate or low recovery from the column. | The compound may be unstable on acidic silica gel. | Perform a 2D TLC test to check for stability. If decomposition is observed, consider using deactivated silica gel or an alternative stationary phase like neutral alumina. |
| No Compound Eluting | The compound appears to be stuck at the top of the column. | The eluent is not polar enough. | Gradually increase the polarity of your eluent system. For example, increase the percentage of ethyl acetate in hexane. |
| Irregular Band Broadening | The compound band is uneven as it moves down the column. | The column was not packed properly, or the sample was not loaded evenly. | Ensure the silica gel is packed uniformly without air bubbles. Load the sample in a minimal amount of solvent to ensure a narrow starting band. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound derivatives.
1. Preparation of the Mobile Phase (Eluent):
-
Based on TLC analysis, prepare a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Add 0.1-1% (v/v) of triethylamine to the prepared eluent to prevent peak tailing.
2. Packing the Column:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.[1]
3. Loading the Sample:
-
Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
4. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle positive pressure to maintain a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes or vials).
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
The following table provides typical starting conditions for the column chromatography of bromo-substituted pyridine derivatives, which can be adapted for this compound.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 0.1-1% Triethylamine |
| Example Gradient | Start with 5% Ethyl Acetate in Hexane, gradually increase to 20% |
| Typical Rƒ value in TLC | ~0.3 in the chosen eluent system |
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: 5-Bromo-2-ethoxy-3-methoxypyridine Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the cross-coupling of 5-Bromo-2-ethoxy-3-methoxypyridine, with a primary focus on avoiding homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is a common side reaction where two molecules of the organometallic coupling partner (e.g., a boronic acid in a Suzuki-Miyaura reaction) react with each other, or two molecules of this compound react together, to form a symmetrical dimer. This undesired reaction consumes starting materials and complicates the purification of the desired cross-coupled product. For instance, in a Suzuki reaction, this would lead to the formation of a biphenyl from the boronic acid, and in other cases, a bipyridine from the starting material.
Q2: What are the primary causes of homocoupling of this compound?
A2: The primary causes of homocoupling in palladium-catalyzed cross-coupling reactions include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species, which are known to promote the homocoupling of organometallic reagents.[1][2]
-
Use of Pd(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the organometallic reagent to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1][3]
-
Suboptimal Ligand Choice: The nature of the ligand coordinated to the palladium center plays a critical role. Less effective ligands may not sufficiently stabilize the catalyst or promote the desired cross-coupling pathway over competing side reactions.
-
Inappropriate Base or Reaction Conditions: The choice of base and other reaction parameters like temperature and solvent can influence the rates of competing reaction pathways, sometimes favoring homocoupling.[4]
Q3: How can I minimize homocoupling when using this compound in a Suzuki-Miyaura reaction?
A3: To minimize homocoupling in Suzuki-Miyaura reactions, consider the following strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1] Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
Use a Pd(0) Catalyst Source: Employing a Pd(0) precatalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is often preferred as it bypasses the in-situ reduction step that can lead to homocoupling.[1][3]
-
Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other biarylphosphine ligands can accelerate the desired catalytic cycle, particularly the reductive elimination step, which outcompetes the pathways leading to homocoupling.[1]
-
Select an Appropriate Base: Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often recommended over strong bases like sodium hydroxide.[3]
Q4: Are there specific strategies to avoid homocoupling in other cross-coupling reactions like Sonogashira or Buchwald-Hartwig amination?
A4: Yes, while the general principles apply, there are some reaction-specific considerations:
-
Sonogashira Coupling: The undesired homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction. This can often be minimized by ensuring a copper(I) co-catalyst is used under strictly anaerobic conditions. In some modern protocols, copper-free conditions have been developed which can also circumvent this issue.
-
Buchwald-Hartwig Amination: A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen. To minimize this, careful optimization of the base, ligand, and reaction temperature is necessary. Using a weaker base or slightly lower temperatures can sometimes disfavor this pathway.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Strategy |
| Significant formation of homocoupled bipyridine product | Inefficient oxidative addition or premature catalyst decomposition. | - Screen different palladium catalysts and ligands; bulky, electron-rich ligands are often beneficial. - Lower the reaction temperature to see if it disfavors the homocoupling pathway. - Ensure strict inert atmosphere conditions are maintained. |
| Predominant homocoupling of the organometallic reagent (e.g., boronic acid) | Presence of oxygen or active Pd(II) species. | - Rigorously degas all solvents and reagents. - Switch from a Pd(II) to a Pd(0) precatalyst.[1][3] - If using a Pd(II) source, consider adding a mild reducing agent.[6] |
| Low conversion of this compound | Inactive catalyst or suboptimal reaction conditions. | - Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. - Screen different solvents and bases; for Suzuki reactions, a mixture of an organic solvent and water is common.[7] - Incrementally increase the reaction temperature. |
| Formation of dehalogenated product (2-ethoxy-3-methoxypyridine) | Competing hydrodehalogenation pathway. | - Optimize the choice and amount of base; sometimes a weaker base can mitigate this.[5] - Screen different phosphine ligands.[5] - Ensure the reaction is not run for an unnecessarily long time. |
Data Presentation: Recommended Starting Conditions for Cross-Coupling Reactions
The following table provides generalized starting conditions for various cross-coupling reactions with this compound, designed to minimize homocoupling. These are intended as a starting point and may require optimization for specific substrates.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Palladium Precursor | Pd(PPh₃)₄ or Pd₂(dba)₃ with ligand | PdCl₂(PPh₃)₂ | Pd₂(dba)₃ or Pd(OAc)₂ with ligand |
| Ligand | PPh₃, dppf, SPhos, XPhos | PPh₃ (often part of the precursor) | Xantphos, BINAP, or Buchwald biarylphosphine ligands |
| Catalyst Loading | 1-5 mol% | 1-3 mol% Pd, 1-5 mol% CuI | 1-4 mol% Pd, 2-8 mol% Ligand |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | Et₃N or DIPA (≥ 2 equiv.) | NaOtBu or Cs₂CO₃ (1.2-2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene | THF or DMF | Toluene or 1,4-Dioxane |
| Temperature | 80-100 °C | Room Temp. to 80 °C | 80-110 °C |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₃PO₄ (2.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[1]
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reaction Kinetics of 5-Bromo-2-ethoxy-3-methoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Reactivity
5-Bromo-2-ethoxy-3-methoxypyridine is a polysubstituted heteroaromatic compound with significant potential as a building block in medicinal chemistry. The electronic nature of the pyridine ring, influenced by the electron-donating ethoxy and methoxy groups and the electron-withdrawing bromine atom, dictates its reactivity in cross-coupling reactions. The pyridine nitrogen itself can also play a role by coordinating to the palladium catalyst, potentially influencing the reaction rate. This guide will focus on three widely utilized palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Comparative Performance in Cross-Coupling Reactions
The following sections provide a comparative overview of the expected performance of this compound and other brominated pyridines in common cross-coupling reactions. The data is compiled from various studies and is intended to provide a relative measure of reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring. Electron-withdrawing groups on the pyridine ring generally increase the rate of oxidative addition, the rate-determining step in many cases.
Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling of Various Bromopyridines
| Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Frequency (TOF, h⁻¹) | Reference |
| 4-Bromopyridine | Phenylboronic acid | Pd-poly(AA) hybrid | K₂CO₃ | Isopropanol | 70 | - | >80 | ~1700-2000 | [1] |
| 3-Bromopyridine | Phenylboronic acid | Pd-poly(AA) hybrid | K₂CO₃ | Isopropanol | 70 | - | >80 | ~1700-2000 | [1] |
| 2-Bromopyridine | Phenylboronic acid | Pd-poly(AA) hybrid | K₂CO₃ | Isopropanol | 70 | - | >80 | ~1700-2000 | [1] |
| 5-Bromo-N-phenylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | - | - | [2] |
Analysis: Based on the general trend that electron-withdrawing groups accelerate the Suzuki reaction, the bromine at the 5-position of the pyridine ring is expected to be readily susceptible to oxidative addition. The electron-donating alkoxy groups at the 2- and 3-positions may slightly decrease the overall electrophilicity of the pyridine ring compared to unsubstituted bromopyridines, but the reaction is still expected to proceed efficiently.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of ligand, base, and solvent is crucial for achieving high yields and reaction rates.
Table 2: Comparison of Reaction Parameters for Buchwald-Hartwig Amination of Bromopyridines
| Bromopyridine Substrate | Amine Coupling Partner | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98 | [3] |
| 5-Bromo-2-chloropyridine | Various amines | Various | Various | Various | - | - | - | [4] |
| Aryl Bromides (general) | Primary & Secondary Amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | RT-100 | - | High | [5] |
Analysis: The presence of the alkoxy groups on the pyridine ring in this compound is not expected to significantly hinder Buchwald-Hartwig amination. The choice of a suitable bulky phosphine ligand will be critical to promote the reductive elimination step and avoid catalyst inhibition by the pyridine nitrogen. The reaction conditions will likely require a strong base such as sodium tert-butoxide.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Table 3: Comparison of Reaction Parameters for Sonogashira Coupling of Bromopyridines
| Bromopyridine Substrate | Alkyne Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | [6] |
| Substituted Aryl Bromides | Phenylacetylene | Various Pd-phosphine complexes | CuI | - | - | - | - | - | [7] |
Analysis: The Sonogashira coupling of this compound is expected to proceed efficiently. The electronic effects of the alkoxy substituents are generally well-tolerated in this reaction. The use of a copper co-catalyst is standard, although copper-free conditions have also been developed.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible results. Below are representative protocols for the cross-coupling reactions discussed.
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.1-1.5 mmol), and a suitable base such as K₃PO₄ (2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O).
-
Reaction: Stir the mixture at an elevated temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
General Buchwald-Hartwig Amination Protocol
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the amine coupling partner (1.1-1.2 mmol) to the tube.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. The filtrate is then concentrated, and the residue is purified by column chromatography.
General Sonogashira Coupling Protocol
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in a suitable solvent such as DMF or THF.
-
Catalyst and Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), the copper(I) co-catalyst (e.g., CuI, 2-10 mol%), the terminal alkyne (1.1-1.5 mmol), and a base, typically an amine base like triethylamine or diisopropylethylamine.
-
Reaction: Stir the reaction mixture at room temperature or with heating (depending on the reactivity of the substrates). Monitor the reaction until completion.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general catalytic cycles for the discussed cross-coupling reactions.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Validation of 5-Bromo-2-ethoxy-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 5-bromo-2-ethoxy-3-methoxypyridine, a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. The document outlines a proposed primary synthesis pathway and an alternative method, complete with detailed experimental protocols. Furthermore, it establishes the analytical framework for the validation of the target compound by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), presenting expected data for comparison with experimental outcomes.
Introduction
Substituted pyridines are a cornerstone in the development of novel therapeutics and functional materials. The specific substitution pattern of this compound, featuring a bromine atom and two distinct alkoxy groups, offers a versatile scaffold for further chemical modification. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of a wide array of functional groups, while the alkoxy substituents modulate the electronic properties and steric environment of the pyridine ring. This guide details a plausible and efficient synthesis of this target molecule and provides the necessary analytical parameters for its unambiguous identification.
Proposed Synthesis of this compound
The proposed synthesis is a three-step process commencing from commercially available 3-methoxypyridine. The workflow is designed for efficiency and scalability in a laboratory setting.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Ethoxy-3-methoxypyridine
A plausible route to the intermediate, 2-ethoxy-3-methoxypyridine, starts with the nitration of 3-methoxypyridine-N-oxide to introduce a nitro group at the 2-position, which can then be displaced by an ethoxide. A more direct approach, if the starting material is available, is the ethylation of 2-hydroxy-3-methoxypyridine.
-
Materials: 2-Hydroxy-3-methoxypyridine, Ethyl iodide, Potassium carbonate, Acetone.
-
Procedure: To a solution of 2-hydroxy-3-methoxypyridine (1.0 eq) in dry acetone, anhydrous potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Ethyl iodide (1.2 eq) is then added dropwise, and the reaction mixture is heated to reflux for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-ethoxy-3-methoxypyridine, which can be purified by column chromatography.
Step 2: Bromination of 2-Ethoxy-3-methoxypyridine
The electron-donating nature of the alkoxy groups directs bromination to the 5-position of the pyridine ring.
-
Materials: 2-Ethoxy-3-methoxypyridine, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure: 2-Ethoxy-3-methoxypyridine (1.0 eq) is dissolved in acetonitrile, and N-Bromosuccinimide (1.1 eq) is added in portions at 0 °C. The reaction mixture is then stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
Alternative Synthetic Approach
An alternative strategy involves the initial bromination of a suitable pyridine precursor, followed by the sequential introduction of the methoxy and ethoxy groups.
Unveiling the Therapeutic Potential: A Comparative Analysis of 5-Bromo-2-methoxypyridine Derivatives as Dual PI3K/mTOR Inhibitors
For researchers, scientists, and professionals in drug development, the quest for novel and effective cancer therapeutics is a continuous endeavor. A promising class of compounds, derived from the 5-bromo-2-methoxypyridine scaffold, has emerged as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This guide provides a comprehensive comparison of the biological activity of a series of these sulfonamide methoxypyridine derivatives, supported by experimental data and detailed protocols to facilitate further research and development in this area.
Comparative Biological Activity
A series of novel sulfonamide methoxypyridine derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR, as well as their anti-proliferative effects on various cancer cell lines. The quantitative data from these studies are summarized in the tables below, offering a clear comparison of the potency of these compounds.
In Vitro Enzyme Inhibitory Activity
The inhibitory concentration (IC50) values against PI3Kα and mTOR for a selection of the most potent compounds are presented in Table 1. These values represent the concentration of the compound required to inhibit 50% of the enzyme's activity in a cell-free biochemical assay.
Table 1: In Vitro Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives against PI3Kα and mTOR
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22c | 0.22 | 23 |
| 22d | 0.31 | 35 |
| 22e | 0.45 | 48 |
| 22f | 0.68 | 62 |
Data extracted from a study on novel PI3K/mTOR dual inhibitors.[1][2]
Anti-Proliferative Activity in Cancer Cell Lines
The anti-proliferative activity of these compounds was assessed in various human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values, representing the concentration required to inhibit 50% of cell growth, are detailed in Table 2.
Table 2: Anti-Proliferative Activity of Sulfonamide Methoxypyridine Derivatives
| Compound ID | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22c | 130 | 20 |
| 22d | 180 | 35 |
| 22e | 250 | 50 |
| 22f | 320 | 75 |
Data extracted from a study on novel PI3K/mTOR dual inhibitors.[1][2]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental approach, the following diagrams illustrate the targeted signaling pathway and the general workflow for the synthesis and evaluation of these compounds.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: General experimental workflow for synthesis and biological evaluation.
Detailed Experimental Protocols
For the purpose of reproducibility and further investigation, the detailed methodologies for the key biological assays are provided below.
PI3Kα and mTOR Kinase Inhibition Assay
This assay is designed to measure the in vitro inhibitory activity of the compounds against the PI3Kα and mTOR enzymes.
Materials:
-
Recombinant human PI3Kα and mTOR enzymes
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., PIP2 for PI3Kα, recombinant S6K for mTOR)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound solution, the respective enzyme (PI3Kα or mTOR), and the substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection kit (e.g., ADP-Glo™). The luminescent signal is proportional to the amount of ADP formed and inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Anti-Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding SRB solution to each well and incubate at room temperature for 10 minutes.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding Tris base solution to each well.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percentage of growth inhibition against the compound concentration.
This guide provides a foundational understanding of the biological activity and therapeutic potential of 5-bromo-2-methoxypyridine derivatives. The presented data and protocols offer a valuable resource for researchers aiming to design and develop novel dual PI3K/mTOR inhibitors for cancer therapy.
References
Performance Review: 5-Bromo-2-alkoxypyridines in Parallel Synthesis for Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery, the efficiency of library synthesis is paramount. Parallel synthesis techniques, coupled with robust building blocks, enable the rapid generation of diverse chemical entities for screening. Substituted bromopyridines are a cornerstone of these efforts, offering a versatile scaffold for elaboration through cross-coupling reactions. This guide provides a comparative overview of the performance of 5-Bromo-2-ethoxy-3-methoxypyridine and its analogs in parallel synthesis, with a focus on the widely employed Suzuki-Miyaura coupling.
While direct comparative data for this compound is limited in publicly available literature, we can infer its performance characteristics by examining structurally similar and more commonly utilized alternatives: 5-Bromo-2-methoxypyridine and the functionally complex 3-(5-Bromopyridin-2-yl)oxetan-3-ol . This comparison will provide valuable insights into the expected reactivity, yield, and versatility of these building blocks in a high-throughput setting.
Performance in Parallel Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and its tolerance to a wide range of functional groups makes it ideal for parallel synthesis. The following tables summarize the expected performance of our selected bromopyridine building blocks when coupled with a variety of arylboronic acids. The data for 5-Bromo-2-methoxypyridine is extrapolated from studies on structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, to provide a reasonable performance benchmark.
Table 1: Performance of 5-Bromo-2-methoxypyridine in Parallel Suzuki-Miyaura Coupling
| Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 2-Methoxy-5-phenylpyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
| 4-Methylphenylboronic acid | 2-Methoxy-5-(p-tolyl)pyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 4-Methoxyphenylboronic acid | 2-Methoxy-5-(4-methoxyphenyl)pyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methoxypyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methoxypyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 80 |
Yields are based on studies with 5-bromo-2-methylpyridin-3-amine and are indicative of expected performance.
Table 2: Performance of 3-(5-Bromopyridin-2-yl)oxetan-3-ol in Parallel Suzuki-Miyaura Coupling
| Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 3-(5-Phenylpyridin-2-yl)oxetan-3-ol | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 85-95 |
| 4-Fluorophenylboronic acid | 3-(5-(4-Fluorophenyl)pyridin-2-yl)oxetan-3-ol | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 80-90 |
| 3-Methoxyphenylboronic acid | 3-(5-(3-Methoxyphenyl)pyridin-2-yl)oxetan-3-ol | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 82-92 |
| Thiophene-3-boronic acid | 3-(5-(Thiophen-3-yl)pyridin-2-yl)oxetan-3-ol | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 75-85 |
Yields are based on application notes for parallel synthesis with the specified compound.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful parallel synthesis campaigns. Below are representative procedures for the Suzuki-Miyaura coupling of the discussed bromopyridine building blocks.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyridine
Materials:
-
5-Bromo-2-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Reaction vials suitable for parallel synthesis
Procedure:
-
To each reaction vial, add 5-bromo-2-methoxypyridine, the corresponding arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare a stock solution of the palladium catalyst in 1,4-dioxane.
-
Seal the reaction vials and purge with an inert gas for 10-15 minutes.
-
To each vial, add the required volume of the catalyst stock solution via syringe.
-
Add degassed 1,4-dioxane and water to achieve a 4:1 solvent ratio and a final concentration of 0.1-0.2 M with respect to the bromopyridine.
-
Seal the vials and place them in a heating block or parallel synthesizer set to 85-95 °C.
-
Stir the reactions for 15-24 hours, monitoring progress by TLC or LC-MS if desired.
-
Upon completion, cool the reactions to room temperature.
-
Dilute each reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by an appropriate method for parallel purification, such as flash chromatography.
Protocol 2: General Procedure for Parallel Suzuki-Miyaura Coupling of 3-(5-Bromopyridin-2-yl)oxetan-3-ol
Materials:
-
3-(5-Bromopyridin-2-yl)oxetan-3-ol (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
96-well reaction block
Procedure:
-
Dispense a solution of 3-(5-Bromopyridin-2-yl)oxetan-3-ol in 1,4-dioxane to each well of the 96-well reaction block.
-
Dispense solutions of the various arylboronic acids in 1,4-dioxane to the corresponding wells.
-
Add an aqueous solution of potassium carbonate to each well.
-
Add a solution of Pd(dppf)Cl₂ in 1,4-dioxane to each well.
-
Seal the reaction block and purge with an inert gas.
-
Heat the reaction block to 100 °C with shaking for 12 hours.
-
After cooling to room temperature, quench the reactions by adding water.
-
Extract the products with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the library of compounds using high-throughput purification techniques.
Visualizing the Workflow and Chemical Space
Diagrams are essential for clearly communicating experimental workflows and the relationships between chemical entities. Below are Graphviz diagrams illustrating a typical parallel synthesis workflow and the diversification of a common scaffold.
A Cost-Benefit Analysis of 5-Bromo-2-ethoxy-3-methoxypyridine in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that influences the novelty, efficacy, and cost of synthesized compounds. This guide provides a comprehensive cost-benefit analysis of using 5-Bromo-2-ethoxy-3-methoxypyridine in synthetic chemistry, particularly in the context of developing bioactive molecules. As direct, extensive experimental data for this specific reagent is limited in peer-reviewed literature, this analysis draws upon comparative data from its close analogue, 5-Bromo-2-methoxypyridine, and other relevant alternatives to provide a practical framework for decision-making.
Substituted bromopyridines are invaluable intermediates, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The choice between an ethoxy and a methoxy substituent at the 2-position can have subtle yet significant impacts on the physicochemical properties and biological activity of the final products. This guide aims to elucidate these differences to aid in the strategic selection of synthetic pathways.
Proposed Synthesis and Cost Estimation
While this compound is available from some chemical suppliers, its cost and availability can be a limiting factor for large-scale synthesis. Therefore, an in-house synthesis may be a viable option. A plausible synthetic route would involve the nucleophilic aromatic substitution of a corresponding 2-chloro-pyridine with sodium ethoxide.
Below is a workflow for the proposed synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
The estimated cost of this synthesis will depend on the price of the starting materials. The following table provides an approximate cost comparison for the necessary reagents.
| Reagent | Plausible Precursor/Reagent | Estimated Cost (per gram) |
| Target Compound | This compound | Varies (custom synthesis or specialized supplier) |
| Starting Material 1 | 5-Bromo-2-chloro-3-methoxypyridine | High (specialized intermediate) |
| Starting Material 2 | Sodium Ethoxide | ~$0.15 - $1.00[1][2][3][4][5] |
| Alternative Reagent | 5-Bromo-2-methoxypyridine | ~$3 - $30[6][7][8][9] |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Comparative Performance Analysis
The decision to use this compound over its methoxy analogue or other alternatives should be based on a careful consideration of its potential advantages and disadvantages in a given synthetic context.
| Feature | This compound | 5-Bromo-2-methoxypyridine | 5-Bromo-2-chloropyridine |
| Reactivity in Cross-Coupling | Potentially slightly slower due to increased steric hindrance from the ethoxy group. | Generally high reactivity at the C-Br bond. | Lower reactivity at the C-Cl bond compared to C-Br, often requiring more forcing conditions. |
| Lipophilicity (logP) | Higher than the methoxy analogue.[10] | Lower than the ethoxy analogue.[10] | Lower than alkoxy-substituted analogues. |
| Molecular Weight | Higher. | Lower. | Lowest. |
| Steric Hindrance | Higher due to the bulkier ethoxy group.[10] | Lower. | Minimal at the 2-position. |
| Potential Biological Impact | Increased lipophilicity may enhance cell membrane permeability and alter metabolic stability. The bulkier group could influence binding affinity and selectivity.[10] | Well-established in many bioactive compounds. The methoxy group is a common pharmacophore. | A simple halogen substituent, may serve as a metabolic hotspot. |
| Cost & Availability | Higher cost, limited availability (often requires custom synthesis). | Readily available from multiple suppliers at a moderate cost.[6][7][8][9] | Readily available and generally the most cost-effective option. |
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction with a 5-bromo-2-alkoxypyridine. This protocol can be adapted for this compound.
Materials:
-
5-bromo-2-alkoxypyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask, add the 5-bromo-2-alkoxypyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway and Potential Application
Substituted pyridines are frequently used as scaffolds for the synthesis of kinase inhibitors. A hypothetical inhibitor synthesized from this compound could potentially target key signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Conclusion
The cost-benefit analysis of using this compound is nuanced. The primary benefit lies in the potential for creating novel chemical entities with potentially improved biological properties due to the presence of the ethoxy group, which can modulate lipophilicity and steric interactions. This can be particularly advantageous in overcoming existing patents and discovering new intellectual property.
The main cost is associated with its limited commercial availability and consequently higher price, which may necessitate a more resource-intensive custom synthesis. From a synthetic standpoint, the ethoxy group may introduce slightly more steric hindrance compared to the methoxy group, potentially requiring optimization of reaction conditions.
Recommendation for Researchers:
-
For early-stage discovery and lead optimization: The use of this compound is a strategic choice if the goal is to explore new chemical space and modulate the pharmacokinetic properties of a lead compound. The potential for improved biological activity and novel intellectual property could outweigh the higher initial cost.
-
For large-scale synthesis and process development: The cost and availability of this compound are significant considerations. If a synthetic route using this intermediate is chosen for scale-up, a robust and cost-effective in-house synthesis would likely be required. In this scenario, the simpler and more readily available 5-Bromo-2-methoxypyridine or even a 2-chloro analogue might be more practical alternatives unless the ethoxy group provides a substantial and indispensable advantage in the final product's performance.
Ultimately, the decision to employ this compound should be made on a case-by-case basis, balancing the potential for innovation and improved performance against the practical considerations of cost and synthetic accessibility.
References
- 1. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sodium ethoxide, 96%, pure 2.5 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Sodium ethoxide price,buy Sodium ethoxide - chemicalbook [chemicalbook.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. strem.com [strem.com]
- 6. cenmed.com [cenmed.com]
- 7. 5-Bromo-2-methoxypyridine price,buy 5-Bromo-2-methoxypyridine - chemicalbook [chemicalbook.com]
- 8. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
Comparative Review of 5-Bromo-2-alkoxypyridine Applications in Synthetic Chemistry
This guide offers a comparative overview of the applications, synthesis, and experimental data related to these key pyridine intermediates, providing a foundational resource for leveraging these compounds in pharmaceutical and material science research.
Versatile Applications in Chemical Synthesis
5-Brominated 2-alkoxypyridines are pivotal intermediates, primarily utilized for their reactivity in cross-coupling reactions to form essential carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom at the 5-position facilitates various palladium-catalyzed transformations, making it a cornerstone for constructing complex molecular architectures.
Key application areas include:
-
Pharmaceutical Development: These compounds are instrumental in synthesizing a wide array of bioactive molecules. For instance, 5-bromo-2-methoxypyridine is a key component in the development of anti-HIV integrase inhibitors and serves as a ligand for the central nicotinic acetylcholine receptor. Furthermore, 5-amino-3-bromo-2-methoxypyridine is a crucial precursor for drugs targeting neurological disorders and various cancers, as well as for creating novel antimicrobial agents.[1]
-
Agrochemicals: The biological activity of these pyridine derivatives extends to agriculture, where compounds like 5-bromo-2-iodo-3-methoxypyridine are used in the development of new pesticides and herbicides.[2]
-
Material Science: In the field of material science, these intermediates are employed to create materials with tailored electronic and optical properties, including advanced dyes and pigments.[2]
The Suzuki-Miyaura cross-coupling reaction is a prime example of their synthetic utility, where the bromopyridine derivative is coupled with a boronic acid to form biaryl structures, a common motif in many pharmaceutical agents.[3] The differential reactivity of halogens in di-halogenated pyridines, such as 5-bromo-2-iodo-3-methoxypyridine, allows for selective and sequential functionalization, offering precise control in complex syntheses.[2]
Comparative Analysis of Synthetic Methodologies
The synthesis of 5-bromo-2-methoxypyridine can be achieved through several high-yielding routes, with the choice of method often dictated by the available starting materials and the desired scale of production.
| Starting Material | Reagents & Solvents | Reaction Conditions | Yield (%) |
| 2,5-dibromopyridine | Sodium methoxide in methanol | Reflux for 30 minutes | Not specified |
| 2,5-dibromopyridine | Potassium tert-butoxide, methanol in DMF | Room temperature for 18 hours | Not specified |
| 2-methoxypyridine | Bromine, sodium acetate in ethyl acetate | Below 10°C for 6.5 hours | 93 (crude) |
| 2,5-dibromopyridine | Sodium hydroxide in methanol | Reflux for 5 hours | 98 |
Detailed Experimental Protocols
Synthesis of 5-Bromo-2-methoxypyridine from 2,5-dibromopyridine:
A mixture of 2,5-dibromopyridine (200 g, 0.84 mol) and a 28% solution of sodium methoxide in methanol (1535 g) is subjected to reflux for 30 minutes.[4] Upon cooling, the reaction mixture is partitioned between water (1.6 L) and tert-butyl methyl ether (1.6 L). The separated organic layer is washed with brine (1 L x 3), dried over magnesium sulfate, and concentrated under reduced pressure at 65°C to afford the final product.[4]
Synthesis of 5-Bromo-2-methoxy-3-nitropyridine from 5-bromo-2-chloro-3-nitropyridine:
To a solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) at 0°C, a 25% w/w solution of sodium methoxide in methanol (20 mL, 87 mmol) is added dropwise over 10 minutes.[5] The reaction is maintained at 0°C for 1 hour before being allowed to warm to room temperature, where it is stirred for an additional 18 hours.[5] The product is isolated by concentrating the reaction mixture and precipitating the product in ice water, followed by filtration, washing, and drying, resulting in a 98% yield of a light yellow solid.[5]
Visualizing Synthetic Pathways and Applications
To better illustrate the synthetic utility of these compounds, the following diagrams outline the general workflow for their synthesis and a key application in cross-coupling reactions.
Caption: General synthetic routes to 5-Bromo-2-methoxypyridine.
Caption: Suzuki cross-coupling application of 5-Bromo-2-alkoxypyridine.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2-ethoxy-3-methoxypyridine: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2-ethoxy-3-methoxypyridine. Adherence to these procedures is critical for ensuring laboratory safety, environmental compliance, and building a culture of safety within your organization. This document is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your EHS department for local and federal regulations.
Hazard Identification and Safety Data
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][3][4] | P264: Wash hands and any exposed skin thoroughly after handling.[1][3][4] P280: Wear protective gloves.[1][3][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3] P332+P317: If skin irritation occurs: Get medical help.[1] |
| Eye Irritation | Causes serious eye irritation.[1][3][4] | P280: Wear eye protection/face protection.[1][3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][3][4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4] P271: Use only outdoors or in a well-ventilated area.[1][3][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] P312: Call a POISON CENTER or doctor if you feel unwell.[3] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[6][7]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[6]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[6][7]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] If aerosols or dusts are generated, a respirator may be necessary.[7]
Operational and Disposal Plan
The disposal of this compound must be handled in accordance with all local, state, and federal regulations.[8][9][10] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9][11] Improper disposal is prohibited.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound in a designated, compatible, and sealable container. This container should be specifically for halogenated organic solvent waste. Do not mix with non-halogenated solvents, aqueous waste, or other incompatible chemicals.[6][12]
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, or absorbent pads, should be collected in a separate, clearly labeled solid hazardous waste container.[12]
Step 2: Waste Container Labeling
Proper labeling is crucial for safety and regulatory compliance.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[6][12]
-
Contents: List the full chemical name, "this compound," and all other constituents in the container.[6] Do not use abbreviations or chemical formulas.[6]
-
Contact Information: Include the principal investigator's name and contact information.
-
Hazard Pictograms: Mark the appropriate hazard pictograms on the label (e.g., irritant).
Step 3: Storage
-
Secure Location: Store hazardous waste containers in a designated, secure, and well-ventilated location, away from incompatible materials.[1][12] Use secondary containment to prevent spills and leaks.[12]
-
Closed Containers: Keep waste containers tightly closed except when actively adding waste.[6][12]
Step 4: Final Disposal
-
Licensed Disposal Company: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[12] Contact your institution's EHS department to arrange for pickup.
-
Recommended Disposal Method: The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[12]
Experimental Protocol: Spill Management
In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.
-
Ensure Ventilation: If a spill occurs, ensure the area is well-ventilated. If possible, work within a chemical fume hood.[12]
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust creation.[12]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[7][12]
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. 5-Bromo-2-methoxypyridine 95 13472-85-0 [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. uwyo.edu [uwyo.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 10. fishersci.com [fishersci.com]
- 11. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 12. benchchem.com [benchchem.com]
Personal protective equipment for handling 5-Bromo-2-ethoxy-3-methoxypyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Bromo-2-ethoxy-3-methoxypyridine. The following procedures are based on established safety protocols for similar pyridine derivatives and are designed to ensure a safe laboratory environment.
Hazard Summary
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[1][6][7] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1][6][7][8] Inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin from contact.[1][6][7] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6][8] |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is essential for the safe handling of this compound.
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary materials, including the chemical, solvents, glassware, and waste containers.
-
Don the appropriate PPE as outlined in the table above.
Handling:
-
Conduct all weighing and transferring of the compound inside the fume hood to control exposure to dust or vapors.
-
After handling, wash hands thoroughly with soap and water.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7]
-
Keep the container tightly sealed and clearly labeled.[1][2][3]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[3][6]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[3][4][6] Remove contaminated clothing.[3][6] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][9]
-
Spills: For small spills within a fume hood, use an inert absorbent material to contain the spill. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[7][10]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.[6][7]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[6]
Disposal:
-
Dispose of the hazardous waste through your institution's approved EHS procedures.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. echemi.com [echemi.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. uwyo.edu [uwyo.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
